molecular formula C8H5ClN2O2S B13661098 Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate

Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13661098
M. Wt: 228.66 g/mol
InChI Key: PZGRWPXWDJKNKN-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C8H5ClN2O2S. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a carboxylate group.

Chemical Reactions Analysis

Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential therapeutic agent . The compound’s effects on molecular pathways such as the NF-kB inflammatory pathway have been studied, showing its potential in reducing inflammation and promoting neuroprotection .

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-2-14-7-5(4)6(9)10-3-11-7/h2-3H,1H3

InChI Key

PZGRWPXWDJKNKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C(=NC=N2)Cl

Origin of Product

United States

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